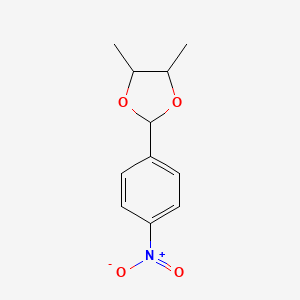
4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the acid catalyst being p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the dioxolane ring can modulate the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-(4-aminophenyl)-1,3-dioxolane: Similar structure but with an amino group instead of a nitro group.
4,5-Dimethyl-2-(4-chlorophenyl)-1,3-dioxolane: Similar structure but with a chloro group instead of a nitro group.
4,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxolane: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions requiring specific electronic effects or steric hindrance. The nitro group also provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
61684-05-7 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13NO4/c1-7-8(2)16-11(15-7)9-3-5-10(6-4-9)12(13)14/h3-8,11H,1-2H3 |
InChI Key |
NVHZQMQKESVYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14561708.png)
![2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol](/img/structure/B14561710.png)
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14561713.png)
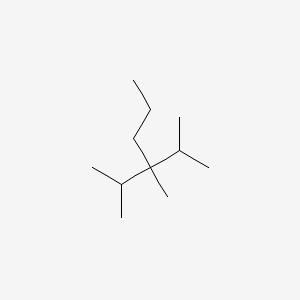
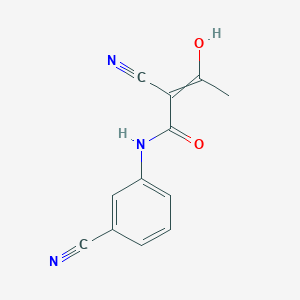
arsanium perchlorate](/img/structure/B14561726.png)

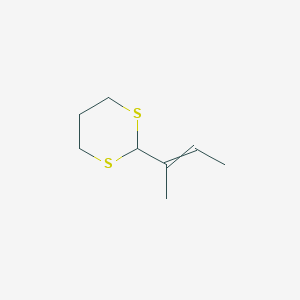
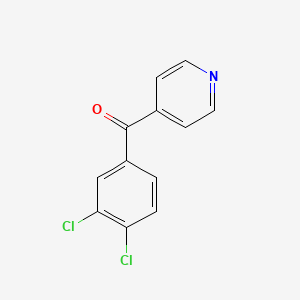
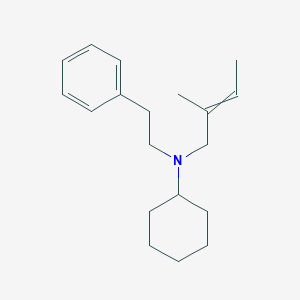
![2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid](/img/structure/B14561765.png)
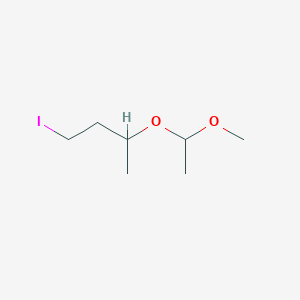
![(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B14561789.png)
![Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]-](/img/structure/B14561792.png)
